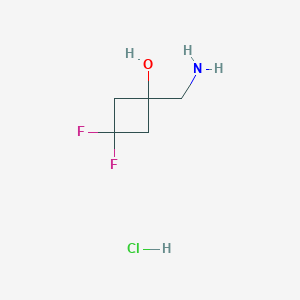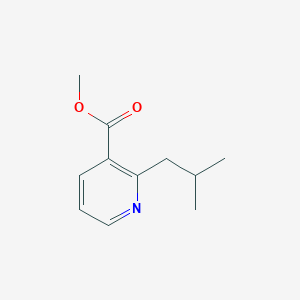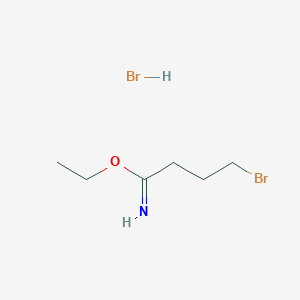
1-(Aminomethyl)-3,3-difluoro-cyclobutanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, density, refractive index, acidity or basicity (pH), and others .科学的研究の応用
Chemical Properties and Synthesis
1-(Aminomethyl)-3,3-difluoro-cyclobutanol hydrochloride is characterized by its unique structural features, including a cyclobutane ring and difluoro groups, which contribute to its chemical stability and reactivity. Research on cyclobutane-containing compounds like this one has shown that they possess interesting chemical properties due to their ring strain and the presence of fluorine atoms. These compounds are involved in various synthesis reactions and have potential applications in materials science and as intermediates in organic synthesis (Anastasia Sergeiko et al., 2008).
Applications in Material Science
The structural uniqueness of cyclobutane-containing compounds, including those with difluoro groups, makes them valuable in the development of new materials. Their potential applications extend to the creation of novel polymers and functional materials, where the incorporation of such units can lead to materials with enhanced properties such as thermal stability, resistance to degradation, and unique optical characteristics. The synthesis and applications of these compounds are a growing area of research, with a focus on sustainable and environmentally friendly processes (V. M. Chernyshev et al., 2017).
Environmental Applications
Research on cyclobutane-containing compounds, including fluorinated variants, also extends to environmental applications. These compounds have been studied for their role in the degradation of pollutants and in catalytic processes that are beneficial for environmental remediation. The unique chemical properties of such compounds allow them to participate in reactions that can break down harmful substances, making them of interest in studies focused on reducing environmental pollution (I. Udom et al., 2013).
作用機序
Target of Action
Amines, such as 1-(aminomethyl)-3,3-difluoro-cyclobutanol hydrochloride, are derivatives of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups . They often interact with various biological targets, including enzymes and receptors, and play crucial roles in numerous biochemical processes.
Mode of Action
Amines can participate in a variety of chemical reactions, including the formation of amides, oximes, and hydrazones . These reactions often involve the nitrogen atom in the amine group acting as a nucleophile, attacking electrophilic carbon atoms in other molecules .
Biochemical Pathways
Amines are involved in numerous biochemical pathways, including those related to the synthesis and degradation of proteins, nucleic acids, carbohydrates, and lipids .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(aminomethyl)-3,3-difluorocyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(9,2-5)3-8;/h9H,1-3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMXQDXSGBAVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-3,3-difluoro-cyclobutanol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![t-Butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6295065.png)


![Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95%](/img/structure/B6295069.png)
![(2S)-2-Methylazetidine (1R,4S)-bicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B6295070.png)


![(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide](/img/structure/B6295086.png)

![2-t-Butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride, 95%](/img/structure/B6295101.png)
![2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane, 95%](/img/structure/B6295109.png)
![8-t-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride, 95%](/img/structure/B6295124.png)
![6-(t-Butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid, 95%](/img/structure/B6295129.png)